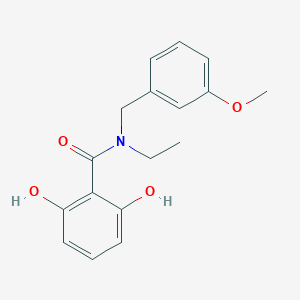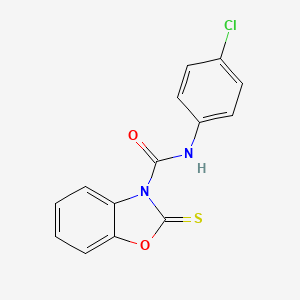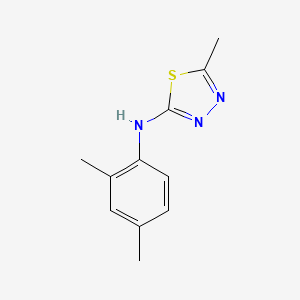![molecular formula C23H16Cl2N2O B5291085 2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5291085.png)
2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone, also known as DCPIQ, is a synthetic compound that belongs to the quinazolinone family. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of pro-inflammatory cytokine production.
実験室実験の利点と制限
One advantage of using 2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments is its high potency and specificity towards its target. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
1. Development of more efficient synthesis methods to increase yield and purity of 2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone.
2. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular diseases and diabetes.
3. Study of the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety.
4. Exploration of the potential of this compound as a lead compound for the development of new drugs with improved properties.
5. Investigation of the mechanism of action of this compound to identify new targets and pathways for drug development.
合成法
2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone can be synthesized through a multi-step reaction involving the condensation of 2,4-dichlorobenzaldehyde and 4-methyl-o-phenylenediamine, followed by cyclization with acetic anhydride. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O/c1-15-6-11-18(12-7-15)27-22(13-9-16-8-10-17(24)14-20(16)25)26-21-5-3-2-4-19(21)23(27)28/h2-14H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDWDYZTOXLFKC-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]phenyl}-2-imidazolidinone](/img/structure/B5291016.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5291019.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-phenylacrylate](/img/structure/B5291025.png)
![N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5291043.png)
![N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5291055.png)
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-cyclopropylacetamide](/img/structure/B5291056.png)
![2-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5291058.png)

![9-[(2-amino-6-isobutylpyrimidin-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291074.png)


![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)
![8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5291106.png)

